甲基5-(二甲基磷酰基)烟酸酯

描述

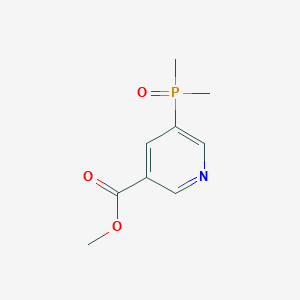

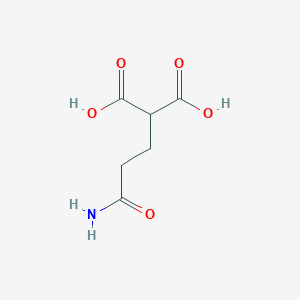

Methyl 5-(dimethylphosphoryl)nicotinate is a useful research compound. Its molecular formula is C9H12NO3P and its molecular weight is 213.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-(dimethylphosphoryl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(dimethylphosphoryl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Conversion Studies : It is used to study the chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone (Holman & Wiegand, 1948).

Structural Analysis : Methyl nicotinate-5-2H acid aids in analyzing the structure of nicotinic acids (Clark, 1976).

Antinociceptive Activity : Methyl nicotinate has shown effective peripheral and central antinociceptive activity in mice (Erharuyi et al., 2015).

Neuroscience Research : Research on nicotine and dimethylphenylpiperazinium (DMPP) indicates an increase in 5-hydroxytryptamine (5-HT) release in the dorsal raphe nucleus and nucleus accumbens of freely behaving rats (Ma et al., 2005).

Dermatological Studies : Topical application of methyl nicotinate results in skin vasodilation, comparable to iontophoresis of acetylcholine or sodium nitroprusside (ACh or SNP), and lasts for less than 2 hours (Caselli et al., 2003).

Nuclear NAD Nucleosidase and Poly ADP-ribose Polymerase Inhibition : Nicotinamide and 5'-methyl nicotinamide effectively inhibit nuclear NAD nucleosidase and poly ADP-ribose polymerase activity from rat liver (Clark, Ferris, & Pinder, 1971).

Dermal Vasculature Research : Methyl nicotinate causes an erythematous, vasodilatory response in humans within minutes of application, suggesting a mechanism involving blood transport in the dermal vasculature (Guy & Maibach, 2004).

Schizophrenia Diagnosis : Aqueous methyl nicotinate (AMN) may contribute to the reliable diagnosis of schizophrenia by detecting reduced membrane arachidonic acid levels in patients (Ward et al., 1998).

Sensitive Skin Research : Increased penetration of methyl nicotinate may suggest increased penetration of water-soluble chemicals in individuals with sensitive skin (Issachar et al., 1998).

Biomarker Research for Cancer Treatment : NAPRT1 promoter methylation is a predictive biomarker for nicotinic acid rescue status in cancer cells, helping identify patients likely to benefit from coadministration of a NAMPT inhibitor and nicotinic acid (Shames et al., 2013).

Peripheral Blood Collection : Local application of methyl nicotinate solution improves peripheral blood collection, especially for patients with venous blood collection phobia or an inability to provide venous blood samples (Zhu et al., 2022).

DNA Methylation and RPE Transdifferentiation : 5-AZA-dC inhibits MeCP2 and DNA methylation, which regulate RPE transdifferentiation and may be involved in the pathogenesis of proliferative vitreoretinopathy (He et al., 2015).

Epigenetic Remodeling in Cancer : NNMT impairs the methylation potential of cancer cells, leading to an altered epigenetic state and increased expression of pro-tumorigenic gene products (Ulanovskaya, Zuhl, & Cravatt, 2013).

DNA Repair in Human Lymphocytes : Nicotinamide stimulates DNA repair synthesis in human lymphocytes when exposed to UV irradiation, N-methyl-N′-nitro-N-nitroso guanidine, or dimethyl sulfate (Berger & Sikorski, 1980).

Ultrasound Treatment and Percutaneous Absorption : Ultrasound treatment enhances percutaneous absorption of methyl nicotinate by altering the skin structure (McElnay et al., 1993).

Metabolism of Pyridinium Precursors in Rat Liver : Nicotinic acid is a more effective precursor of NAD than nicotinamide in perfused rat liver (Hagino, Lan, Ng, & Henderson, 1968).

Biosynthesis of Alternative Lower Ligands for Cobamides : Studies on CobT complexes with substrate analogs provide a complete description of the reaction pathway in the synthesis of α-ribazole-5′-phosphate, an intermediate for the lower ligand of cobalamin (Cheong, Escalante‐Semerena, & Rayment, 2002; 2001; 1999).

Inhibition of Non-immunologic Contact Urticaria : Acetylsalicylic acid inhibits non-immunologic contact urticaria (NICU) reactions, potentially preventing false negative test results (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).

属性

IUPAC Name |

methyl 5-dimethylphosphorylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-8(6-10-5-7)14(2,3)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUTWYDRPAZGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde](/img/structure/B8139915.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)

![3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8139925.png)

![Rac-tert-butyl (3AR,6AR)-3A-(hydroxymethyl)-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B8139931.png)